![molecular formula C8H15ClFN B594328 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride CAS No. 1263178-15-9](/img/structure/B594328.png)

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

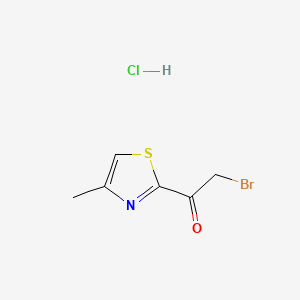

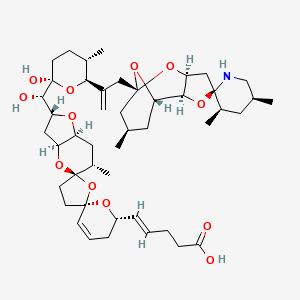

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, commonly referred to as 2F7AH, is a cyclic organic compound with a molecular formula of C7H14ClFNO. It is a member of the spiro-azaspiro compounds, which are cyclic compounds with a spirocyclic ring system and an azaspiro ring system. 2F7AH is an important building block in organic synthesis and is used in the synthesis of a variety of pharmaceuticals and fine chemicals.

Aplicaciones Científicas De Investigación

Anticonvulsant Applications

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride has been explored for its anticonvulsant properties. Studies have investigated various analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, showing significant activity against electroshock-induced seizures (Farrar et al., 1993). Further research synthesized and tested fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives, identifying some with enhanced anticonvulsant effects (Obniska et al., 2006).

Chemical Synthesis and Pharmacological Properties

New derivatives of 2-azaspiro[4.4]nonane were synthesized and their physicochemical and pharmacological properties, including anticonvulsant effects, were evaluated. Notably, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione showed significant anti-seizure properties (Kamiński et al., 2008).

Structural Analysis for Drug Discovery

The structural analysis of spirocyclic compounds, including 2-oxa-7-azaspiro[3.5]nonane, has been crucial in drug discovery. For instance, the synthesis of a spirocyclic oxetane-fused benzimidazole, involving 2-oxa-7-azaspiro[3.5]nonane, provided insights into the creation of new tetracyclic systems (Gurry et al., 2015).

Molecular Studies in Antibacterial Research

Research into antibacterial agents led to the synthesis of novel chiral quinolones substituted with 7-azaspiro[3.5]nonane derivatives. This included exploration of stereochemical structure-activity relationships, highlighting the potential of these compounds in combating bacterial infections (Kimura et al., 1994).

Propiedades

IUPAC Name |

2-fluoro-7-azaspiro[3.5]nonane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROQPMNBAXVTOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

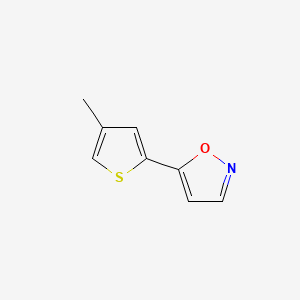

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)